molecular formula C17H10F4O3 B5245369 7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5245369
M. Wt: 338.25 g/mol
InChI Key: ISXXIYXBGHFTHD-UHFFFAOYSA-N
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Description

7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group attached to the chromen-2-one core. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound. If it’s used in a biological context, the mechanism of action would depend on how the compound interacts with biological molecules .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one and 2-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group with the 2-fluorobenzyl group.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyloxy-4-trifluoromethylcoumarin
  • 7-(4-fluorobenzyl)oxy-4-trifluoromethylchromen-2-one
  • 7-(4-methylbenzyl)oxy-4-trifluoromethylchromen-2-one

Uniqueness

7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both the fluorobenzyl and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4O3/c18-14-4-2-1-3-10(14)9-23-11-5-6-12-13(17(19,20)21)8-16(22)24-15(12)7-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXIYXBGHFTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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